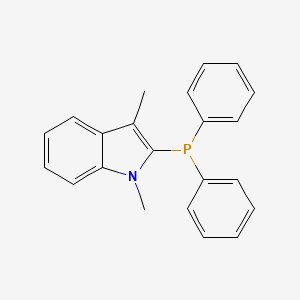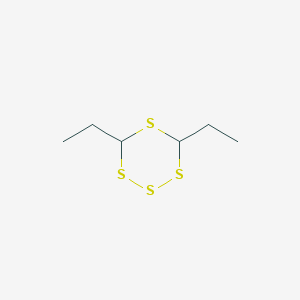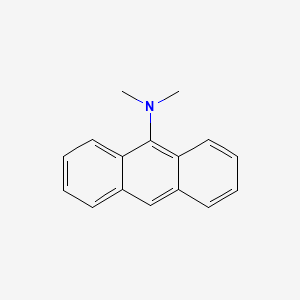
N,N-Dimethylanthracen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylanthracen-9-amine is an organic compound belonging to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a dimethylamino group attached to the ninth position of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylanthracen-9-amine can be synthesized through several methods. One common approach involves the reaction of anthracene-9-carbaldehyde with dimethylamine in the presence of a reducing agent. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as column chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, various substituted anthracenes, and different amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethylanthracen-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems through fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of N,N-Dimethylanthracen-9-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and sensor applications. Its ability to undergo electrophilic substitution reactions enables it to interact with different biological molecules, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in organic reactions.
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 2,2’-bianthracene, which have similar photophysical properties.
Uniqueness
N,N-Dimethylanthracen-9-amine is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over light absorption and emission, such as in OLEDs and biological imaging .
Properties
CAS No. |
150016-45-8 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N-dimethylanthracen-9-amine |
InChI |
InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3 |
InChI Key |
LHAVPFJNFOFNBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
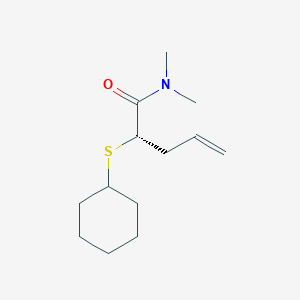
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

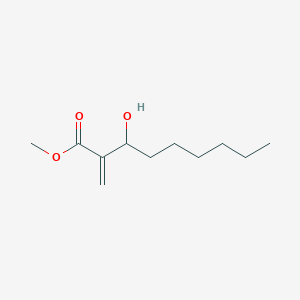
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
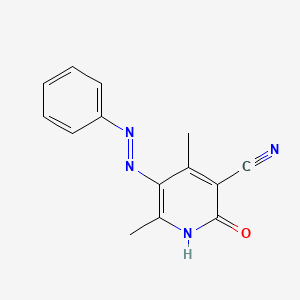
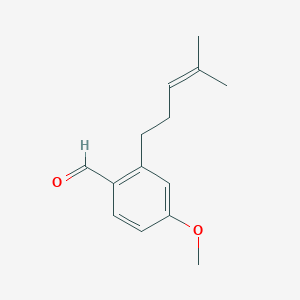
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
